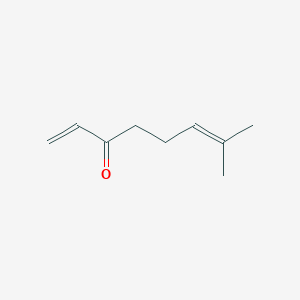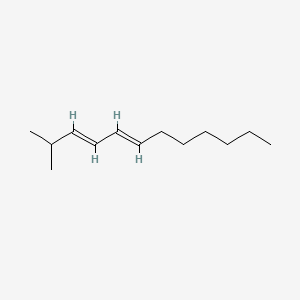
3,5-Dodecadiene, 2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dodecadiene, 2-methyl- is an organic compound with the molecular formula C13H24 It is a branched hydrocarbon with a diene structure, meaning it contains two double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dodecadiene, 2-methyl- typically involves the use of alkenes and alkynes as starting materials. One common method is the catalytic hydrogenation of 2-methyl-3,5-dodecadiyne. This reaction is carried out under controlled conditions using a palladium catalyst and hydrogen gas. The reaction conditions include a temperature range of 25-50°C and a pressure of 1-5 atm.
Industrial Production Methods: In an industrial setting, the production of 3,5-Dodecadiene, 2-methyl- can be achieved through large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction parameters are optimized to achieve efficient conversion rates and minimize by-products.
Types of Reactions:
Oxidation: 3,5-Dodecadiene, 2-methyl- can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Reduction reactions can convert the double bonds in 3,5-Dodecadiene, 2-methyl- to single bonds, forming saturated hydrocarbons. Hydrogen gas (H2) in the presence of a nickel catalyst is often used for this purpose.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group. Halogenation using chlorine (Cl2) or bromine (Br2) is a typical example.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: H2 gas with a nickel catalyst at elevated temperatures (50-100°C).
Substitution: Cl2 or Br2 in the presence of a catalyst such as iron (Fe) at room temperature.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of 2-methyl-dodecane.
Substitution: Formation of halogenated derivatives like 2-methyl-3,5-dodecadiene chloride or bromide.
Aplicaciones Científicas De Investigación
3,5-Dodecadiene, 2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals, lubricants, and additives.
Mecanismo De Acción
The mechanism of action of 3,5-Dodecadiene, 2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. Its diene structure allows it to participate in cycloaddition reactions, forming cyclic compounds that can interact with biological macromolecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Methyl-1,3-butadiene: A diene with a similar structure but shorter carbon chain.
3,5-Dodecadiene: The parent compound without the methyl substitution.
2-Methyl-3,5-hexadiene: A shorter chain analogue with similar reactivity.
Uniqueness: 3,5-Dodecadiene, 2-methyl- stands out due to its specific molecular structure, which imparts unique chemical properties and reactivity. The presence of the methyl group at the 2-position enhances its stability and influences its reactivity in various chemical reactions. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
28980-74-7 |
|---|---|
Fórmula molecular |
C13H24 |
Peso molecular |
180.33 g/mol |
Nombre IUPAC |
(3E,5E)-2-methyldodeca-3,5-diene |
InChI |
InChI=1S/C13H24/c1-4-5-6-7-8-9-10-11-12-13(2)3/h9-13H,4-8H2,1-3H3/b10-9+,12-11+ |
Clave InChI |
HULVBFBDOCMWOT-HULFFUFUSA-N |
SMILES isomérico |
CCCCCC/C=C/C=C/C(C)C |
SMILES canónico |
CCCCCCC=CC=CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B14691468.png)
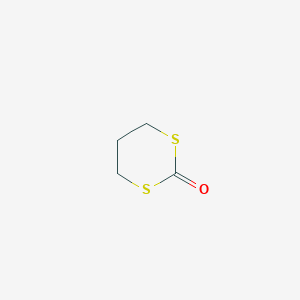
![3-Butyl-3-[(diphenoxyphosphorothioyl)sulfanyl]-1,1,5,5-tetraphenoxy-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane](/img/structure/B14691473.png)
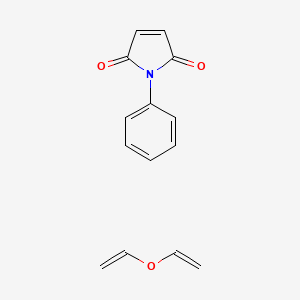
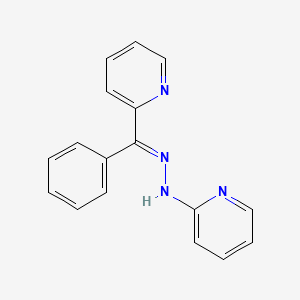
![5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine](/img/structure/B14691485.png)

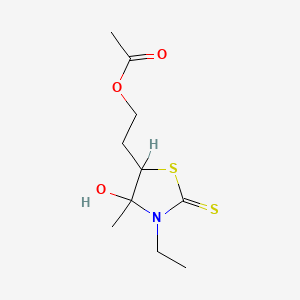
![5,6-Dihydro-4H-thieno[2,3-b]thiopyran](/img/structure/B14691512.png)
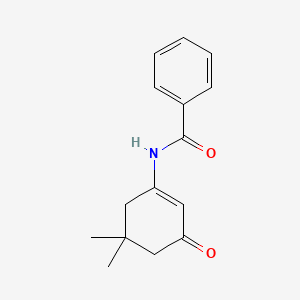
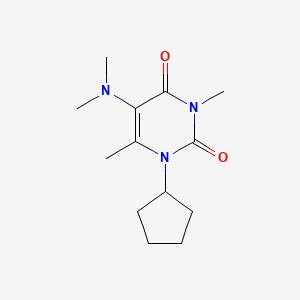
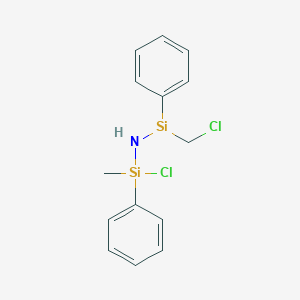
![4-methyl-2-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaen-12-one](/img/structure/B14691551.png)
